Diisodecyl glutarate Diisodecyl glutarate
Brand Name: Vulcanchem
CAS No.: 29733-18-4
VCID: VC3766940
InChI: InChI=1S/C25H48O4/c1-22(2)16-11-7-5-9-13-20-28-24(26)18-15-19-25(27)29-21-14-10-6-8-12-17-23(3)4/h22-23H,5-21H2,1-4H3
SMILES: CC(C)CCCCCCCOC(=O)CCCC(=O)OCCCCCCCC(C)C
Molecular Formula: C25H48O4
Molecular Weight: 412.6 g/mol

Diisodecyl glutarate

CAS No.: 29733-18-4

Cat. No.: VC3766940

Molecular Formula: C25H48O4

Molecular Weight: 412.6 g/mol

* For research use only. Not for human or veterinary use.

Diisodecyl glutarate - 29733-18-4

Specification

CAS No. 29733-18-4
Molecular Formula C25H48O4
Molecular Weight 412.6 g/mol
IUPAC Name bis(8-methylnonyl) pentanedioate
Standard InChI InChI=1S/C25H48O4/c1-22(2)16-11-7-5-9-13-20-28-24(26)18-15-19-25(27)29-21-14-10-6-8-12-17-23(3)4/h22-23H,5-21H2,1-4H3
Standard InChI Key NKTBVFBHWIMHRL-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCOC(=O)CCCC(=O)OCCCCCCCC(C)C
Canonical SMILES CC(C)CCCCCCCOC(=O)CCCC(=O)OCCCCCCCC(C)C

Introduction

Basic Chemical Information

Diisodecyl glutarate is an ester compound formed from glutaric acid and isodecyl alcohol. It belongs to the category of diester plasticizers, which are widely used in the polymer industry to enhance material properties. The compound is characterized by its specific chemical identifiers and physical properties that make it suitable for various industrial applications.

The fundamental chemical information for diisodecyl glutarate is summarized in Table 1 below:

ParameterInformation
Chemical NameDiisodecyl glutarate
CAS Number29733-18-4
Molecular FormulaC₂₅H₄₈O₄
Molecular Weight412.65 g/mol
EINECS249-818-1
SynonymsPentanedioic acid diisodecyl ester; Diisodecyl pentanedioate; Pentanedioic acid bis(8-methylnonyl) ester; Glutaric acid diisodecyl ester

The compound consists of a glutaric acid backbone (a five-carbon dicarboxylic acid) with two isodecyl alcohol groups attached via ester bonds. This structure contributes to its effectiveness as a plasticizer and influences its physical and chemical behavior in various applications .

Physical and Chemical Properties

Diisodecyl glutarate possesses physical and chemical properties that make it particularly useful as a plasticizer in high-temperature applications. These properties determine its behavior in polymer matrices and its suitability for various industrial uses.

The key physical and chemical properties of diisodecyl glutarate are presented in Table 2:

PropertyValue
Physical StateLiquid at room temperature
Boiling Point>260°C
Density0.92 g/mL at 25°C
Refractive Indexn20/D 1.449
Flash Point113°C
SolubilityInsoluble in water; soluble in most organic solvents

The high boiling point and flash point of diisodecyl glutarate contribute to its thermal stability, making it suitable for applications requiring resistance to high temperatures. Its insolubility in water and solubility in organic solvents are typical characteristics of plasticizers, facilitating its incorporation into polymer matrices while reducing leaching in aqueous environments .

Synthesis and Preparation Methods

The synthesis of diisodecyl glutarate involves the esterification of glutaric acid with isodecyl alcohol. This reaction is fundamental to producing the compound with the desired purity and properties for industrial applications.

Laboratory Synthesis

In laboratory settings, diisodecyl glutarate is typically synthesized through the direct esterification of glutaric acid with an excess of isodecyl alcohol. This reaction requires an acid catalyst, commonly sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to continually remove the water formed during esterification, which drives the reaction toward completion according to Le Chatelier's principle.

The general reaction can be represented as:

Glutaric acid + 2 Isodecyl alcohol → Diisodecyl glutarate + 2 Water

The reaction mixture is typically heated to temperatures between 100-150°C, and the progress of the reaction can be monitored by measuring the amount of water produced or through chromatographic techniques.

Industrial Production

Industrial production of diisodecyl glutarate employs continuous esterification processes for efficiency and scalability. The reactants (glutaric acid and isodecyl alcohol) are fed into a reactor system where they are heated and mixed continuously. The water produced during the reaction is removed using distillation columns, which helps drive the reaction to completion.

After the esterification is complete, the crude product undergoes purification steps, typically involving:

  • Neutralization of the acid catalyst

  • Washing to remove residual acid and alcohol

  • Vacuum distillation to remove unreacted starting materials and byproducts

  • Filtration to remove any solid impurities

These purification steps are crucial for obtaining high-purity diisodecyl glutarate suitable for commercial applications, particularly in sensitive polymer formulations where impurities could negatively affect the final product properties.

Comparison with Similar Compounds

Diisodecyl glutarate belongs to a family of diester plasticizers, each with specific properties and applications. Comparing its performance with similar compounds provides insights into its particular advantages and limitations.

Comparative Analysis with Other Plasticizers

Table 3 compares diisodecyl glutarate with other common plasticizers:

PlasticizerChemical StructureAdvantagesLimitations
Diisodecyl glutarateGlutaric acid diesterExcellent high-temperature performance; Good compatibility with various polymersHigher cost than some alternatives
Diisodecyl adipateAdipic acid diesterGood low-temperature flexibilityLower thermal stability than glutarate
Dioctyl adipateAdipic acid diester with shorter alkyl chainsCost-effective; Good general-purpose plasticizerLess effective at high temperatures
Dioctyl sebacateSebacic acid diesterExcellent low-temperature propertiesMay not provide same high-temperature stability
Trioctyl trimellitateTrimellitic acid triesterVery low volatility; Excellent extraction resistanceHigher cost; Different processing requirements

This comparison illustrates that diisodecyl glutarate occupies a specific niche among plasticizers, particularly excelling in applications requiring high-temperature performance while maintaining good compatibility with various polymer systems.

Structure-Property Relationships

The molecular structure of diisodecyl glutarate directly influences its performance as a plasticizer. The five-carbon backbone of glutaric acid combined with the branched isodecyl alcohol chains creates a balance of:

  • Sufficient molecular weight to reduce volatility

  • Appropriate polarity for compatibility with polar polymers like PVC

  • Enough flexibility to effectively reduce polymer chain interactions

  • Steric bulk that limits migration and extraction

These structural features help explain why diisodecyl glutarate performs particularly well in high-temperature applications compared to some other plasticizers with different molecular architectures.

Biological Activity and Health Implications

Understanding the biological interactions of diisodecyl glutarate is essential for assessing its safety in various applications. While direct toxicological data specifically for diisodecyl glutarate is limited in the available search results, some information can be inferred from studies on related compounds.

Metabolic Interactions

Research on glutarate compounds suggests potential interactions with cellular metabolism. Studies have shown that glutarate can regulate T cell metabolism through multiple mechanisms:

  • Inhibition of α-ketoglutarate-dependent dioxygenases

  • Regulation of the pyruvate dehydrogenase complex (PDHc) via post-translational modification (glutarylation)

  • Disruption of lipoylation of the PDHc E2 subunit, reducing PDHc catalytic activity

These metabolic interactions indicate that glutarate compounds, potentially including diisodecyl glutarate if metabolized to release glutarate, could influence cellular energy metabolism and related physiological processes .

Environmental Considerations

Based on assessment data for structurally related compounds like diisodecyl phthalate (DIDP), some inferences about the environmental behavior of diisodecyl glutarate can be made:

  • Limited water solubility, which may reduce bioavailability to aquatic organisms

  • Potential for biodegradation through microbial action

  • Possible hydrophobic characteristics that could lead to adsorption to organic particles in environmental matrices

The U.S. Environmental Protection Agency's assessment of DIDP found no acute or chronic toxicity to fish and aquatic invertebrates up to and exceeding the limit of water solubility, which may suggest similar behavior for diisodecyl glutarate, though specific studies would be needed to confirm this .

Current Research and Future Directions

Research on diisodecyl glutarate continues to evolve, with several areas showing promise for future investigation and application development.

Research Challenges

Current research on diisodecyl glutarate faces several challenges:

  • Limited publicly available toxicological studies specifically focused on diisodecyl glutarate

  • Need for more comprehensive environmental fate and transport data

  • Gaps in understanding long-term effects of exposure in various contexts

These research gaps highlight the importance of continued investigation into the compound's properties and effects .

Emerging Applications

As research progresses, several emerging applications for diisodecyl glutarate are being explored:

  • Environmentally friendly plasticizer alternatives with reduced migration potential

  • Specialized high-temperature applications in automotive and aerospace industries

  • Medical and pharmaceutical applications requiring biocompatible plasticizers

These potential applications leverage the compound's properties while addressing contemporary concerns about plasticizer safety and performance .

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